Dodemorph acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

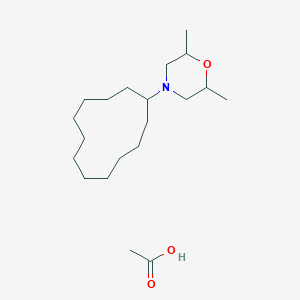

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-cyclododecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLLELGHSWIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1593-77-7 (Parent) | |

| Record name | Dodemorph acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4034283 | |

| Record name | Dodemorph acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31717-87-0 | |

| Record name | Dodemorph acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31717-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodemorph acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodemorph acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodemorph acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dodemorph Acetate's Mechanism of Action on Sterol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodemorph acetate is a morpholine-based fungicide that effectively controls a range of phytopathogenic fungi. Its mode of action lies in the disruption of the ergosterol biosynthesis pathway, a critical component for the integrity and function of fungal cell membranes. This technical guide provides a detailed overview of the molecular mechanisms underlying this compound's fungicidal activity, focusing on its dual-inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase . The guide includes a summary of the biochemical consequences, detailed experimental protocols for studying its effects, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of two specific enzymes within the fungal ergosterol biosynthesis pathway.[1] This dual-target action enhances its efficacy as a fungicide. The inhibition of these enzymes leads to a depletion of ergosterol, the principal sterol in fungal cell membranes, and a simultaneous accumulation of toxic, aberrant sterol intermediates. Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane, as well as the function of membrane-bound enzymes. Its depletion and the buildup of abnormal sterols disrupt these functions, ultimately leading to fungal cell death.

The two key enzymatic targets of this compound are:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 position to the C-7 position in the sterol B-ring.

Inhibition at these two points in the pathway leads to a characteristic accumulation of Δ8,14- and Δ8-sterols, which are unable to fulfill the structural role of ergosterol in the fungal membrane.

Quantitative Data on Inhibitory Action

Table 1: Summary of Inhibitory Action of Morpholine Fungicides on Sterol Biosynthesis Enzymes

| Fungicide Class | Target Enzymes | Observed Inhibition | Accumulated Sterols | Reference |

| Morpholines (e.g., Dodemorph) | Sterol Δ14-reductase (ERG24) and Sterol Δ8→Δ7-isomerase (ERG2) | Potent inhibition, often in the nanomolar range for the class. | Δ8,14-sterols and Δ8-sterols | [1] |

Note: Specific quantitative data (IC50, Ki) for this compound were not found in the publicly available scientific literature reviewed.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Points of Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the two points of inhibition by this compound.

References

An In-depth Technical Guide to the Fungicidal Spectrum of Dodemorph Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic morpholine fungicide recognized for its protective and curative action against a range of phytopathogenic fungi.[1] As a sterol biosynthesis inhibitor (SBI), its mode of action targets critical enzymes within the fungal cell membrane's ergosterol production pathway, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, detailing its efficacy, mode of action, and the experimental protocols used for its evaluation.

Fungicidal Spectrum of this compound

This compound is primarily effective against powdery mildew fungi, with additional activity against various rust and leaf spot diseases. It is commonly used in agricultural and horticultural settings, particularly on ornamental plants like roses.[2][3]

Quantitative Efficacy Data

| Fungal Species | Disease | Efficacy (EC50/MIC/ED50) | Reference |

| Sporothrix flocculosa | (Biocontrol agent) | ED50: 75 µg/ml (wild-type), 220 µg/ml (resistant strain) | (Benyagoub & Bélanger, 1995) |

| Powdery Mildew Fungi (general) | Powdery Mildew | High Efficacy (qualitative) | [2] |

| Rust Fungi (general) | Rust | Effective (qualitative) | |

| Leaf Spot Fungi (general) | Leaf Spot | Effective (qualitative) |

Note: EC50 (Effective Concentration 50), MIC (Minimum Inhibitory Concentration), and ED50 (Effective Dose 50) are measures of fungicide potency. Lower values indicate higher efficacy.

Mode of Action: Inhibition of Sterol Biosynthesis

This compound belongs to the morpholine class of fungicides, which disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4] Ergosterol is crucial for maintaining the structural integrity and fluidity of the fungal plasma membrane.

The primary targets of this compound within the ergosterol biosynthesis pathway are two key enzymes:

-

Δ8 → Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position in the sterol backbone.

-

Δ14 reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors.

By inhibiting these enzymes, this compound leads to the accumulation of abnormal sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the points of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the fungicidal spectrum and efficacy of a compound like this compound relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.

1. Preparation of Fungal Inoculum:

- The fungal isolate of interest is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

- Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

- The surface is gently scraped to dislodge the conidia.

- The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

- The conidial concentration is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

2. Preparation of Fungicide Dilutions:

- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

- Serial twofold dilutions of the fungicide are prepared in a liquid growth medium (e.g., RPMI 1640 broth) in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC value.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the fungicide dilutions is inoculated with the standardized fungal suspension.

- A growth control well (containing medium and inoculum but no fungicide) and a sterility control well (containing medium only) are included.

- The plate is incubated at an optimal temperature for the specific fungus (typically 25-28°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro antifungal susceptibility of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a valuable fungicidal agent with a specific mode of action targeting ergosterol biosynthesis in fungi. Its primary efficacy against powdery mildew, coupled with activity against rusts and leaf spots, makes it an important tool in disease management. The experimental protocols outlined in this guide provide a framework for the continued evaluation of its fungicidal spectrum and the investigation of potential resistance mechanisms. Further research to generate more extensive quantitative efficacy data against a broader range of economically important plant pathogens would be beneficial for optimizing its use in integrated pest management strategies.

References

Dodemorph Acetate: A Technical Guide to Cis-Trans Isomerism and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dodemorph Acetate

This compound is the salt of the N-cyclododecyl derivative of 2,6-dimethylmorpholine. It is a systemic fungicide with both protective and curative properties against a range of fungal pathogens, most notably powdery mildews.[1] Its mode of action lies in the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[2] The manufacturing process of dodemorph results in a mixture of cis and trans stereoisomers, arising from the spatial arrangement of the two methyl groups on the morpholine ring relative to each other.[1] This isomeric composition is a critical factor, as stereochemistry often dictates the biological efficacy of agrochemicals.

Cis-Trans Isomerism in this compound

The presence of two chiral centers at the C2 and C6 positions of the morpholine ring in dodemorph gives rise to cis and trans diastereomers. In the cis-isomer, the two methyl groups are on the same side of the morpholine ring plane, while in the trans-isomer, they are on opposite sides.

-

cis-Dodemorph: (2R,6S)-4-cyclododecyl-2,6-dimethylmorpholine (and its enantiomer)

-

trans-Dodemorph: (2R,6R)-4-cyclododecyl-2,6-dimethylmorpholine (and its enantiomer)

The commercial product is typically a mixture of these isomers.[1] The spatial arrangement of the methyl groups influences the overall shape of the molecule, which in turn can affect its binding affinity to the target enzymes in the fungus.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound belongs to the morpholine class of fungicides, which are classified as Sterol Biosynthesis Inhibitors (SBIs).[2] Specifically, they disrupt the later stages of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes. Dodemorph targets two key enzymes in this pathway:

-

Δ¹⁴-Reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14 position of sterol precursors.

-

Δ⁸→Δ⁷-Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.[2]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic, non-functional sterol intermediates, such as Δ⁸-sterols and Δ⁸,¹⁴-sterols, within the fungal cell membrane.[2] This disruption of membrane structure and function ultimately leads to the cessation of fungal growth and cell death.

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the points of inhibition by morpholine fungicides like dodemorph.

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition sites of this compound.

Differential Activity of Cis-Trans Isomers

While specific quantitative data comparing the fungicidal activity of the individual cis and trans isomers of this compound against key plant pathogens is not extensively reported in the available scientific literature, the principle of stereoisomer-differentiated biological activity is well-established in agrochemicals. For many chiral pesticides, one isomer exhibits significantly higher activity than the other(s). This is because the target enzymes are chiral and will interact differently with the different spatial arrangements of the isomers.

A study on the antibacterial side effects of dodemorph did find that the cis-isomer expressed higher antibacterial activity than the trans-isomer.[3] Although this finding relates to antibacterial and not fungicidal activity, it provides a strong indication that the stereochemistry of dodemorph is a critical determinant of its biological effects. It is highly probable that a similar difference exists for its primary fungicidal action, with one isomer being a more potent inhibitor of the target sterol biosynthesis enzymes.

For example, studies on other chiral fungicides, such as the triazole tebuconazole, have shown that the enantiomers can have significantly different fungicidal activities against pathogens like Fusarium graminearum.[4] This underscores the importance of understanding the activity of individual isomers for optimizing product efficacy and potentially reducing environmental load by using formulations enriched in the more active isomer.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of dodemorph involves the N-alkylation of 2,6-dimethylmorpholine with a cyclododecyl group. The stereochemistry of the final product is determined by the stereochemistry of the starting 2,6-dimethylmorpholine.

Synthesis of cis-2,6-Dimethylmorpholine:

A common method for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine in the presence of sulfuric acid.

-

Reaction: Diisopropanolamine is simultaneously metered with excess 90-120% sulfuric acid into a reactor.

-

Temperature: The reaction is initiated without cooling, allowing the exothermic reaction to raise the temperature to 85-170°C. The mixture is then heated to 150-190°C for several hours.

-

Work-up: The reaction mixture is neutralized with sodium hydroxide solution, and the crude product is isolated by distillation.

-

Isomer Ratio: This process can yield a product with a high percentage of the cis-isomer (e.g., 84-88% cis).

N-Alkylation and Acetate Salt Formation:

The resulting cis- or trans-enriched 2,6-dimethylmorpholine is then reacted with a cyclododecyl halide (e.g., cyclododecyl bromide) in the presence of a base to yield the corresponding dodemorph isomer. The final step involves reacting the dodemorph base with acetic acid to form the acetate salt.

Separation of Cis and Trans Isomers

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analytical and preparative separation of this compound isomers.

Table 1: HPLC Method for this compound Separation

| Parameter | Value |

| Column | Reverse Phase C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility) |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Flow Rate | Typically 1.0 mL/min for analytical scale |

| Temperature | Ambient or controlled (e.g., 30°C) |

This method is scalable for preparative separation to isolate sufficient quantities of each isomer for biological testing.

In Vitro Fungicidal Activity Assay

The fungicidal activity of the separated cis and trans isomers can be determined using an in vitro assay against a target pathogen such as Podosphaera xanthii (cucumber powdery mildew).

-

Pathogen Culture: Maintain cultures of the target fungus on a suitable growth medium (e.g., potato dextrose agar) or on host plant leaves.

-

Spore Suspension: Prepare a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL) in sterile distilled water containing a surfactant (e.g., Tween 80).

-

Treatment Preparation: Prepare stock solutions of the isolated cis and trans isomers in a suitable solvent (e.g., acetone or DMSO) and then prepare a dilution series in sterile water.

-

Assay: In a 96-well microtiter plate, add the spore suspension to each well containing the different concentrations of the isomers. Include a positive control (commercial this compound) and a negative control (solvent only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for spore germination and hyphal growth in the control wells (e.g., 24-48 hours).

-

Assessment: Observe the wells under a microscope to determine the inhibition of spore germination and mycelial growth. The data can be used to calculate the EC₅₀ (Effective Concentration for 50% inhibition) for each isomer.

Experimental Workflow Diagram

Caption: Workflow for the synthesis, separation, and activity testing of this compound isomers.

Conclusion and Future Perspectives

This compound's efficacy as a fungicide is fundamentally linked to its action as a sterol biosynthesis inhibitor. The cis-trans isomerism inherent in its structure is a critical factor that likely influences its biological activity. While a clear quantitative differentiation of the fungicidal potency of the individual isomers is not available in the current body of literature, the established principles of stereochemistry in pesticide action and preliminary data on its antibacterial effects suggest that such a difference exists.

For researchers and professionals in drug and pesticide development, this underscores the importance of:

-

Stereoselective Synthesis: Developing synthetic routes that favor the more active isomer can lead to more effective and environmentally friendly products.

-

Isomer Separation and Testing: Routine separation and individual testing of stereoisomers should be a standard part of the development pipeline to fully characterize a new active ingredient.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Incorporating stereochemistry into QSAR models can lead to more accurate predictions of biological activity and guide the design of new, more potent fungicides.

Further research is warranted to isolate the cis and trans isomers of this compound and quantify their respective fungicidal activities against key agricultural pathogens. Such data would provide a more complete understanding of this important fungicide and could pave the way for the development of improved, isomer-pure formulations.

References

Dodemorph acetate as a sterol biosynthesis inhibitor (SBI)

An In-Depth Technical Guide to Dodemorph Acetate as a Sterol Biosynthesis Inhibitor (SBI)

Introduction

This compound is a systemic fungicide belonging to the morpholine chemical class, recognized for its efficacy against a range of phytopathogenic fungi, particularly powdery mildews.[1] As a Sterol Biosynthesis Inhibitor (SBI), it disrupts a fundamental pathway essential for the integrity and function of fungal cell membranes. This technical guide provides a detailed overview of this compound's mechanism of action, target enzymes, quantitative efficacy, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in fungicide research and drug development.

Chemical Structure:

-

IUPAC Name: 4-Cyclododecyl-2,6-dimethylmorpholine acetate

-

CAS Number: 31717-87-0 (this compound)

-

FRAC Group: 5[2]

Core Mechanism of Action

This compound's fungicidal activity stems from its potent inhibition of ergosterol biosynthesis.[2] Ergosterol is the primary sterol in most fungi, analogous to cholesterol in mammals, and is a critical component for maintaining the fluidity, permeability, and overall integrity of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the cell membrane, leading to abnormal fungal growth and eventual cell death.[2]

The inhibition results in two primary consequences:

-

Depletion of Ergosterol: The lack of functional ergosterol weakens the cell membrane structure.

-

Accumulation of Toxic Intermediates: The blockage of the biosynthetic pathway leads to the buildup of atypical sterol precursors, such as Δ8 and Δ8,14-sterols, which can integrate into the membrane and disrupt its function.[2]

This mode of action is distinct from that of other major SBI fungicides like the azoles (FRAC Group 3), which target an earlier step in the pathway, the lanosterol 14α-demethylase (CYP51).[2]

Target Enzymes in the Ergosterol Pathway

This compound is characterized by its dual-site inhibition within the later stages of the ergosterol biosynthesis pathway.[2] This multi-target mechanism is a key feature of morpholine fungicides. The primary enzymatic targets are:

-

C14-Reductase (ERG24): This enzyme is responsible for reducing the double bond at the C-14 position of sterol intermediates.

-

C8-C7 Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 position to the C-7 position.

Inhibition at these two points ensures a comprehensive shutdown of the pathway downstream of lanosterol, contributing to the compound's robust efficacy.[2]

Quantitative Efficacy Data

The efficacy of a fungicide is typically quantified by its EC₅₀ value (Effective Concentration, 50%), which represents the concentration of the compound required to inhibit 50% of fungal growth in vitro. While dodemorph is well-established as an effective fungicide, particularly against powdery mildew, specific EC₅₀ values are not widely available in publicly accessible literature.

For illustrative purposes, the following table presents representative EC₅₀ values for other SBI fungicides against various plant pathogens. This demonstrates the range of activities that would be determined through the experimental protocols outlined below.

| Fungicide Class | Fungus | EC₅₀ (µg/mL) | Reference |

| Triazole (SBI) | Cercospora beticola | > 1.0 (Resistant) | [3] |

| Triazole (SBI) | Leptosphaeria maculans | 0.40 - 1.33 | [3] |

| Phenylsulfamide | Cylindrocarpon destructans | > 5.0 | [4] |

| Benzimidazole | Cylindrocarpon destructans | ≤ 0.35 | [4] |

Note: The data above are for different fungicides and are provided for context. Researchers would need to perform specific assays to determine the precise EC₅₀ values for this compound against their fungal species of interest.

Experimental Protocols

Detailed experimental procedures are crucial for evaluating the efficacy and mechanism of action of SBIs like this compound.

Protocol for In Vitro Antifungal Susceptibility Assay (EC₅₀ Determination)

This protocol outlines the determination of fungicide efficacy using a mycelial growth inhibition assay on solid media.

1. Materials:

-

Fungal isolate of interest (e.g., Erysiphe cichoracearum)

-

Potato Dextrose Agar (PDA) or appropriate growth medium

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO)

-

Cork borer (5 mm diameter)

-

Incubator

2. Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

-

Fungicide Amendment: Create a serial dilution of the this compound stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest concentration used in the test plates.

-

Pouring Plates: Gently swirl the amended media to ensure uniform distribution of the fungicide and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of an actively growing (e.g., 7-day-old) culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate (both fungicide-amended and control).

-

Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily or when the colony on the control plate has reached approximately 70-80% of the plate diameter.

-

Calculation:

-

Calculate the Percent Growth Inhibition (%GI) for each concentration using the formula: %GI = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.

-

Plot the %GI against the logarithm of the fungicide concentration.

-

Use probit analysis or non-linear regression to calculate the EC₅₀ value.

-

Protocol for Fungal Sterol Profile Analysis via GC-MS

This protocol details the procedure for extracting and analyzing fungal sterols to confirm that this compound disrupts the ergosterol pathway by causing the accumulation of specific intermediates.

1. Materials:

-

Fungal culture (liquid or solid)

-

This compound

-

Internal standard (e.g., epicoprostanol or cholesterol)

-

Saponification solution (e.g., 10% w/v Potassium Hydroxide in 90% ethanol)

-

Extraction solvent (n-hexane)

-

Derivatization agent (e.g., BSTFA + 1% TMCS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

2. Procedure:

-

Fungal Culture Treatment: Grow the fungus in liquid medium (e.g., Potato Dextrose Broth) until it reaches the mid-logarithmic growth phase. Treat the culture with this compound at a sub-lethal concentration (e.g., the EC₅₀ value) and continue incubation for a defined period (e.g., 24-48 hours). Harvest an untreated culture as a control.

-

Sample Preparation: Harvest the mycelia by filtration, wash with sterile water, and lyophilize. Record the dry weight.

-

Saponification: To the dried mycelia, add a known amount of the internal standard and the saponification solution. Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters and release free sterols.

-

Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) three times with n-hexane. Pool the hexane fractions.

-

Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

-

Derivatization: To the dried residue, add the derivatization agent (silylation reagent) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 1 hour.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

GC Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different sterol-TMS ethers based on their retention times.

-

MS Identification: Identify the individual sterols by comparing their mass spectra and retention times to those of authentic standards and library data. The accumulation of sterols like ignosterol (a Δ8,14-sterol) in the treated sample compared to the control (which should primarily contain ergosterol) confirms the inhibition of Δ14-reductase and Δ8→Δ7 isomerase.

-

Conclusion

This compound is a highly effective SBI fungicide with a dual-site mechanism of action, targeting both Δ14-reductase and Δ8→Δ7 isomerase in the fungal ergosterol biosynthesis pathway. This action leads to a fungicidal effect through the depletion of essential ergosterol and the accumulation of toxic sterol intermediates. While specific quantitative efficacy data remains sparse in public literature, the established protocols for determining EC₅₀ values and analyzing sterol profiles provide a robust framework for researchers to evaluate its activity. The unique, dual-target mode of action makes this compound a valuable tool in crop protection and a subject of continued interest in the development of antifungal agents.

References

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic fungicide belonging to the morpholine chemical class. It exhibits both protective and curative properties against a range of fungal pathogens, particularly powdery mildews.[1] As a member of the Fungicide Resistance Action Committee (FRAC) Group 5, its primary mode of action is the inhibition of sterol biosynthesis (SBI), a critical pathway for the viability of fungal cells.[1] This technical guide provides a detailed examination of the specific biochemical mechanisms, enzymatic targets, and experimental methodologies used to elucidate the action of this compound.

The Fungal Target: Ergosterol Biosynthesis

Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to that of cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The integrity of the ergosterol biosynthesis pathway is therefore a crucial requirement for fungal growth and survival. The disruption of this pathway is a well-established target for a variety of antifungal agents. This compound specifically targets the later stages of this pathway, causing significant disruption to membrane structure and function.

The following diagram illustrates the late-stage ergosterol biosynthesis pathway, highlighting the specific enzymatic steps inhibited by this compound.

Caption: Ergosterol biosynthesis pathway showing this compound inhibition points.

Core Mechanism of Inhibition

This compound functions as a potent fungicide by inhibiting two critical enzymes involved in the conversion of sterol precursors to ergosterol.[1] This dual-target mechanism contributes to its high efficacy.

Dual Enzyme Targeting

-

Δ14-Reductase (ERG24): This enzyme is responsible for reducing the C14-C15 double bond in sterol intermediates like fecosterol. Inhibition of ERG24 by this compound prevents this reduction, leading to the accumulation of abnormal sterols containing this double bond, such as ignosterol.[1][2]

-

Δ8→Δ7-Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position. This is a crucial step for producing the correct sterol structure required for the fungal membrane.[1] By blocking ERG2, this compound causes the buildup of Δ8-sterols.[2]

Biochemical Consequences

The dual inhibition results in two primary detrimental effects on the fungal cell:

-

Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the concentration of ergosterol, compromising the structural and functional integrity of the cell membrane.

-

Toxic Sterol Accumulation: The buildup of aberrant intermediates, specifically Δ8-sterols and Δ8,14-sterols, is toxic to the cell.[2] These abnormal sterols disrupt the precise packing of membrane lipids, leading to increased permeability and malfunction of membrane-bound proteins, ultimately resulting in growth inhibition and cell death.[1]

Quantitative Analysis of Inhibition

While specific IC50 values for this compound are not consistently reported across public literature, data for the closely related and mechanistically similar morpholine fungicide, Fenpropimorph, provide insight into the potency of this chemical class. The inhibitory activities are typically determined using cell-free extracts from fungi such as Saccharomyces cerevisiae or Microdochium nivale.[2]

| Fungicide Class | Representative Compound | Target Enzyme | IC50 Value (approx.) | Fungal System |

| Morpholine | Fenpropimorph | Δ14-Reductase | 20 nM | Saccharomyces cerevisiae |

| Morpholine | Fenpropimorph | Δ8→Δ7-Isomerase | 4 nM | Saccharomyces cerevisiae |

Note: Data presented are for Fenpropimorph, which shares the same mode of action as this compound. Values are approximate and can vary based on experimental conditions.

Experimental Protocols for Elucidating Mode of Action

The determination of this compound's mode of action relies on established biochemical and analytical techniques. The primary methods involve whole-cell sterol profile analysis and in vitro enzyme inhibition assays.

Whole-Cell Sterol Profile Analysis

This protocol is designed to identify and quantify the accumulation of specific sterol intermediates in fungal cells exposed to the fungicide. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.[3][4]

Methodology:

-

Fungal Culture: Inoculate the target fungus (e.g., Aspergillus fumigatus, Candida albicans) in a suitable liquid medium. Grow cultures with and without a sub-lethal concentration of this compound for a defined period (e.g., 24-48 hours).

-

Harvesting and Lysis: Harvest fungal mycelia or cells by filtration or centrifugation. The cells are then lysed mechanically (e.g., bead beating) or chemically.

-

Saponification & Extraction: The total lipid content is extracted from the lysed cells. This is typically achieved by saponification using a strong base (e.g., methanolic KOH) at an elevated temperature (e.g., 80°C for 1-2 hours). This process hydrolyzes esterified sterols. The non-saponifiable lipids, which include the free sterols, are then extracted into an organic solvent like n-hexane.[4][5]

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the extracted sterols are often derivatized to form trimethylsilyl (TMS) ethers.[3][4]

-

GC-MS Analysis: The prepared sample is injected into a GC-MS system. The different sterols are separated on a capillary column (e.g., HP-5) based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each sterol, allowing for its identification and quantification by comparison to standards and library data.

Caption: Experimental workflow for whole-cell sterol profile analysis.

In Vitro Enzyme Inhibition Assay

This protocol directly measures the inhibitory effect of this compound on its target enzymes using a cell-free system.

Methodology:

-

Enzyme Preparation: Prepare a cell-free extract containing the microsomal fraction from a suitable fungal source, typically Saccharomyces cerevisiae, which is rich in sterol biosynthesis enzymes.

-

Substrate Preparation: Synthesize or procure a radiolabeled substrate specific for the enzyme of interest (e.g., [³H]-labeled ergosta-8,14-dienol for the Δ8→Δ7-isomerase assay).

-

Incubation: Incubate the microsomal preparation with the radiolabeled substrate in a suitable buffer system. Parallel reactions are set up containing varying concentrations of this compound.

-

Reaction Termination & Extraction: After a set incubation period, the reaction is stopped, and the sterols are extracted as described in the whole-cell analysis protocol.

-

Analysis: The extracted sterol products are separated using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The radioactivity associated with the substrate and product spots is quantified using a scintillation counter.

-

IC50 Determination: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting inhibition versus inhibitor concentration.

Caption: Workflow for in vitro enzyme inhibition assay.

Comparison with Other Sterol Biosynthesis Inhibitors

The mode of action of morpholines is distinct from other major classes of SBIs, which target different enzymes in the pathway. This differentiation is critical for understanding cross-resistance potential and for designing effective disease management programs.

| Feature | Morpholines (e.g., Dodemorph) | Azoles (DMIs) | Allylamines |

| Primary Target(s) | Δ14-Reductase & Δ8→Δ7-Isomerase | Lanosterol 14α-demethylase (CYP51) | Squalene epoxidase |

| FRAC Group | 5 | 3 | 7 |

| Accumulated Sterols | Δ8-sterols, Δ8,14-sterols | 14α-methylated sterols | Squalene |

| Action Site | Late-stage in pathway | Mid-stage in pathway | Early-stage in pathway |

Conclusion

The primary mode of action of this compound is the potent and specific dual inhibition of two key enzymes in the late stages of the fungal ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2). This dual blockade leads to a fungicidal effect driven by both the depletion of essential ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane. Its multi-site nature within the sterol pathway is a key reason why morpholine fungicides are considered to have a low risk for the development of resistance.[6] A thorough understanding of this mechanism, verified through sterol profiling and enzymatic assays, is fundamental for its effective use in agriculture and for the ongoing development of novel antifungal agents.

References

- 1. Dodemorph | 1593-77-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 4. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bcpc.org [bcpc.org]

Dodemorph Acetate: A Technical Guide to its Fungal Enzyme Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate, a morpholine fungicide, has been a tool in the management of fungal plant diseases, particularly powdery mildew. Its efficacy stems from the targeted disruption of ergosterol biosynthesis, a crucial pathway for maintaining the integrity and function of fungal cell membranes. This technical guide provides an in-depth exploration of the primary enzyme targets of this compound in fungal pathogens, presenting available quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

This compound primarily exerts its antifungal activity by inhibiting two key enzymes in the late stages of the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2) . Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.

The dual inhibition of ERG24 and ERG2 leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, such as ignosterol. This disruption of sterol composition severely compromises the structural integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the position of this compound's targets within the ergosterol biosynthesis pathway and the resulting consequences.

Quantitative Data on Efficacy and Enzyme Inhibition

| Fungicide | Target Enzyme | Fungal Species | IC50 (µM) | Reference |

| Fenpropimorph | Sterol Δ14-reductase (ERG24) | Saccharomyces cerevisiae | ~0.02 | [Source Text] |

| Fenpropimorph | Sterol Δ8→Δ7-isomerase (ERG2) | Saccharomyces cerevisiae | ~0.04 | [Source Text] |

Note: The IC50 values for fenpropimorph are provided as approximations based on available graphical data and should be considered as such.

In terms of practical application, this compound has demonstrated significant efficacy in controlling powdery mildew.

| Fungal Pathogen | Host Plant | Efficacy (% Disease Reduction) | Application Rate | Reference |

| Sphaerotheca pannosa var. rosae | Rose | >80% | 2.5 ml/L | [1] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of this compound and other ergosterol biosynthesis inhibitors.

Fungal Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a fungicide required to inhibit the visible growth of a fungal pathogen.

Workflow Diagram:

Methodology:

-

Fungal Culture: Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain a sufficient quantity of spores.

-

Spore Suspension: Harvest spores by flooding the agar plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform a series of twofold dilutions in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Add the standardized spore suspension to each well of the microtiter plate, including positive (no fungicide) and negative (no spores) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the fungus for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cell-Free Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific enzyme in a cell-free system.

Methodology:

-

Enzyme Preparation:

-

Microsome Isolation: Grow the fungal species of interest (e.g., Saccharomyces cerevisiae) in a suitable liquid medium. Harvest the cells by centrifugation and wash them with a buffer. Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like ERG24 and ERG2. Resuspend the microsomal pellet in a suitable buffer.

-

-

Substrate Preparation:

-

For ERG24 (Sterol Δ14-reductase) , a radiolabeled substrate such as [³H]ignosterol (ergosta-8,14-dien-3β-ol) is typically used.

-

For ERG2 (Sterol Δ8→Δ7-isomerase) , a radiolabeled substrate such as [¹⁴C]fecosterol (ergosta-8,24(28)-dien-3β-ol) is commonly employed.

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the microsomal enzyme preparation, a buffered solution, necessary cofactors (e.g., NADPH for ERG24), and varying concentrations of this compound.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reactions at an optimal temperature for a defined period.

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.

-

-

Sterol Extraction and Analysis:

-

Extract the non-saponifiable lipids (sterols) from the reaction mixture using an organic solvent like n-hexane.

-

Separate the substrate and product sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled substrate and product by liquid scintillation counting.

-

-

IC50 Calculation:

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

In Vivo Sterol Profile Analysis

This method analyzes the changes in the sterol composition of fungal cells after treatment with a fungicide, providing evidence for the inhibition of specific enzymes in the ergosterol biosynthesis pathway.

Workflow Diagram:

Methodology:

-

Fungal Treatment: Grow the target fungus in a liquid medium to the mid-logarithmic phase. Add this compound at a sub-lethal concentration (e.g., below the MIC) to one set of cultures, while another set serves as an untreated control. Continue incubation for a specified period.

-

Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation, wash them with distilled water, and then lyophilize them.

-

Saponification: Resuspend the dried cells in a solution of alcoholic potassium hydroxide and heat at a high temperature (e.g., 80°C) for a set time to break down lipids and release sterols.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane. Evaporate the solvent to obtain the crude sterol extract.

-

Derivatization: To improve volatility for gas chromatography, derivatize the sterols by converting their hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

-

GC-MS Analysis: Analyze the derivatized sterol extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): Separates the different sterol compounds based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry (MS): Fragments the separated sterol molecules and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its identification by comparison to spectral libraries.

-

-

Data Analysis: Compare the chromatograms and mass spectra of the treated and untreated samples. Inhibition of ERG24 and ERG2 by this compound is expected to result in a decrease in the ergosterol peak and an increase in the peaks corresponding to precursor sterols like ignosterol in the treated samples.

Impact on Fungal Signaling Pathways

The primary mechanism of this compound is the direct inhibition of enzymes involved in ergosterol biosynthesis. However, the resulting disruption of membrane integrity and accumulation of abnormal sterols can trigger secondary stress responses in the fungal cell. While direct studies on this compound's impact on specific signaling pathways are limited, it is plausible that it could activate pathways involved in maintaining cell wall integrity and responding to membrane stress.

Fungi possess conserved signaling cascades, such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway, which are activated in response to various environmental stresses, including cell wall and membrane damage. The disruption of the cell membrane caused by this compound could potentially act as a trigger for these pathways as the cell attempts to compensate for the damage. Further research is needed to elucidate the specific signaling networks that are activated or repressed in response to this compound treatment.

Conclusion

This compound is a potent inhibitor of ergosterol biosynthesis in fungal pathogens, with its primary targets being sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2). The dual inhibition of these enzymes disrupts fungal cell membrane integrity, leading to effective disease control. While specific quantitative data on enzyme inhibition for this compound is not widely published, the methodologies outlined in this guide provide a framework for its detailed characterization. Understanding the precise molecular interactions and downstream cellular consequences of this fungicide is crucial for optimizing its use, managing potential resistance, and informing the development of novel antifungal agents.

References

Environmental Fate and Degradation of Dodemorph Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate (4-cyclododecyl-2,6-dimethylmorpholine acetate) is a systemic fungicide belonging to the morpholine class of chemicals. It is primarily used to control powdery mildew on ornamental plants, particularly roses. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the available scientific information on the physicochemical properties, degradation pathways, and environmental persistence of this compound.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in Table 1. This compound is a colorless solid with moderate solubility in water.[1] It exists as a mixture of cis and trans isomers due to the two chiral centers at the 2- and 6-positions of the morpholine ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₉NO₃ | [2] |

| Molecular Weight | 341.5 g/mol | [2] |

| Physical State | Colorless solid | [1] |

| Water Solubility | 746 mg/L (at 20 °C, pH 7) | [1] |

| Vapor Pressure | 1.3 x 10⁻³ Pa (at 20 °C) | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.5 (estimated) | [2] |

| pKa | 7.8 | [3] |

Environmental Degradation Pathways

This compound is subject to degradation in the environment through various abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester linkage in this compound is susceptible to hydrolysis, leading to the formation of Dodemorph and acetic acid. The rate of hydrolysis is influenced by pH and temperature.

Quantitative Data

The hydrolysis of this compound is considered to be moderately persistent in water.[1]

Table 2: Hydrolysis of this compound

| Parameter | Value | Conditions | Reference |

| DT₅₀ (Half-life) | 45 days | 20 °C, pH 7 | [1] |

Experimental Protocol: Hydrolysis Study (General guideline based on OECD 111)

A standardized hydrolysis study for a pesticide like this compound would generally follow the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".

-

Test Substance: Radiolabeled ([¹⁴C]) this compound of high purity is used to facilitate tracking and quantification of the parent compound and its degradation products.

-

Test Conditions:

-

Sterile aqueous buffer solutions are prepared at three different pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

-

The test substance is added to these buffer solutions at a known concentration.

-

The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 25°C) to prevent photodegradation.

-

-

Sampling and Analysis:

-

Samples are taken from each solution at predetermined time intervals.

-

The concentration of the parent compound and any major hydrolysis products is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

-

Data Analysis:

-

The degradation kinetics are determined by plotting the concentration of the parent compound against time.

-

The half-life (DT₅₀) at each pH is calculated, typically assuming first-order kinetics.

-

Photolysis

Experimental Protocol: Aqueous Photolysis Study (General guideline based on OECD 316)

A study to determine the rate of direct photolysis of a pesticide like this compound in water would typically follow the OECD Guideline for the Testing of Chemicals, Test No. 316: "Phototransformation of Chemicals in Water – Direct Photolysis".

-

Test Substance: A solution of the test substance in sterile, buffered, and purified water is prepared. The use of a radiolabeled compound is preferred.

-

Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for other degradation processes like hydrolysis.

-

Test Conditions: The experiment is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of the parent compound and any photoproducts is measured using a suitable analytical technique (e.g., HPLC).

-

Data Analysis: The rate of photolysis is calculated from the difference in degradation rates between the irradiated and dark control samples. The quantum yield and the environmental half-life (DT₅₀) under specific light conditions are then determined.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a key process in the environmental degradation of pesticides.

This compound is considered to be moderately persistent in soil.[5] The rate of degradation can be influenced by soil type, organic matter content, moisture, and temperature.

Quantitative Data

Table 3: Aerobic Soil Biodegradation of this compound

| Parameter | Value | Conditions | Reference |

| DT₅₀ (Half-life) | 29 - 73 days | Laboratory, aerobic | [6] |

Information on the anaerobic degradation of this compound in soil is limited. However, one study on the fate of dodemorph during anaerobic digestion of biological waste indicated that the fungicide was stable under these conditions.[3]

Experimental Protocol: Aerobic Soil Biodegradation Study (General guideline based on OECD 307)

A typical aerobic soil metabolism study for a pesticide like this compound would adhere to the OECD Guideline for the Testing of Chemicals, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".

-

Test Soil: Fresh soil samples with known characteristics (pH, organic carbon content, texture, and microbial biomass) are used.

-

Test Substance: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile degradation products and evolved ¹⁴CO₂ are trapped.

-

Sampling and Analysis: Soil samples are taken at various intervals and extracted. The extracts are analyzed by methods such as HPLC to quantify the parent compound and its transformation products. The amount of ¹⁴CO₂ and other volatile compounds is also measured. Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

-

Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time to determine the degradation kinetics and calculate the DT₅₀ and DT₉₀ values.

Degradation Pathway and Metabolites

The degradation of this compound proceeds through several steps, with the initial and most significant being the hydrolysis of the acetate ester to form dodemorph. Further degradation involves the breakdown of the morpholine ring. A known environmental transformation product of dodemorph is cis-2,6-dimethylmorpholine.[8]

Based on the degradation of other morpholine-based compounds, a plausible degradation pathway for the morpholine ring of Dodemorph involves cleavage of the C-N bond, potentially initiated by a monooxygenase enzyme. This can lead to the formation of intermediate products which are further broken down.[9] The acetate portion is expected to be readily mineralized by microorganisms.

Conclusion

This compound is moderately persistent in the environment. Its degradation is initiated by the hydrolysis of the acetate group, followed by the slower degradation of the dodemorph molecule. In soil, aerobic biodegradation is a significant dissipation route, with a half-life ranging from 29 to 73 days. Photolysis is also considered a major degradation pathway, although specific quantitative data is limited. The primary identified metabolite, cis-2,6-dimethylmorpholine, appears to be more persistent in the environment than the parent compound. Further research is needed to fully elucidate the complete degradation pathway and to quantify the rates of photolysis and aquatic biodegradation to refine the environmental risk assessment of this compound. This guide provides a summary of the current understanding and highlights the data gaps that future research could address.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: BAS 238F) [sitem.herts.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Degradation of flumorph in soils, aqueous buffer solutions, and natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

Dodemorph Acetate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Dodemorph acetate, a morpholine-derived fungicide. It details the compound's chemical properties, mechanism of action, and relevant analytical methodologies.

Core Chemical Data

This compound is the acetate salt of the parent compound Dodemorph. Key identifying information is summarized below.

| Property | Value |

| CAS Number | 31717-87-0[1][2][3] |

| Molecular Formula | C20H39NO3[1][2] |

| Molecular Weight | 341.53 g/mol [3][4] |

| IUPAC Name | acetic acid;4-cyclododecyl-2,6-dimethylmorpholine[1] |

| Synonyms | 4-cyclododecyl-2,6-dimethylmorpholine acetate, Cyclomorph, Meltatox, Milban[1][4][5][6] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a systemic fungicide with both protective and curative properties. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes.[7][8] Specifically, this compound targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors. Inhibition by morpholine fungicides like Dodemorph generally occurs at micromolar concentrations.

-

Sterol Δ8→Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position, a crucial step in forming the correct sterol structure. Morpholines are potent inhibitors of this enzyme, typically acting at nanomolar concentrations.[1]

The simultaneous inhibition of these two enzymes disrupts the normal production of ergosterol, leading to the accumulation of aberrant sterol intermediates. This disruption of the fungal cell membrane ultimately results in cell death.

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by this compound.

Quantitative Data

Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) |

| Daphnia magna (Aquatic Invertebrate) | 48-hour EC50 | 4.18 |

| Pseudokirchneriella subcapitata (Aquatic Plant) | 72-hour EC50 (growth rate) | 3.59 |

Environmental Fate

| Compartment | Parameter | Value |

| Soil | Half-life (DT50) | 29 - 73 days |

Experimental Protocols

Determination of Fungicidal Efficacy (EC50)

A common method to determine the efficacy of a fungicide is to calculate the half-maximal effective concentration (EC50). The following is a generalized protocol for assessing the efficacy of this compound against a powdery mildew pathogen, such as Podosphaera xanthii, on a host plant.

Objective: To determine the concentration of this compound that inhibits 50% of the fungal growth.

Materials:

-

This compound stock solution of known concentration.

-

Susceptible host plants (e.g., cucumber or melon seedlings).

-

Spore suspension of the target powdery mildew fungus.

-

Sterile distilled water.

-

Surfactant (e.g., Tween 20).

-

Growth chambers with controlled temperature and light conditions.

-

Leaf discs or whole plants for inoculation.

Procedure:

-

Preparation of Fungicide Solutions: Prepare a serial dilution of this compound from the stock solution to create a range of concentrations. A control solution with only water and surfactant should also be prepared.

-

Inoculation: Inoculate the host plants or leaf discs with a uniform suspension of fungal spores.

-

Fungicide Application: After a set incubation period to allow for infection establishment, apply the different concentrations of this compound solutions to the inoculated plants or leaf discs. Ensure complete coverage.

-

Incubation: Place the treated plants or leaf discs in a growth chamber under optimal conditions for fungal growth.

-

Assessment: After a defined period, assess the percentage of the leaf area covered by the fungus for each treatment and the control.

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the fungicide concentration. The EC50 value is then calculated from the resulting dose-response curve.

Analysis of this compound Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of this compound residues in a plant matrix. Method optimization and validation are crucial for specific applications.

Objective: To extract and quantify this compound residues from a plant sample.

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the plant material (e.g., leaves, fruit).

- Weigh a subsample of the homogenate into a centrifuge tube.

- Add an appropriate extraction solvent (e.g., acetone or ethyl acetate).

- Shake or vortex vigorously to ensure thorough extraction.

- Centrifuge the sample to separate the solid and liquid phases.

- Collect the supernatant (the extract).

2. Cleanup (if necessary):

- For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).

- Condition the SPE cartridge with the appropriate solvents.

- Load the extract onto the cartridge.

- Wash the cartridge to remove interfering substances.

- Elute this compound with a suitable solvent.

- Concentrate the eluate under a gentle stream of nitrogen.

3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity and sensitivity).

- Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

- Injection: Splitless injection is commonly used for trace analysis.

- Oven Temperature Program: An optimized temperature gradient is used to separate this compound from other components in the extract. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.

- Mass Spectrometer Parameters:

- Ionization Mode: Electron Impact (EI).

- Acquisition Mode: For a single quadrupole MS, Selected Ion Monitoring (SIM) of characteristic ions of this compound is used for quantification and confirmation. For a tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is employed for enhanced specificity.

4. Quantification:

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

The workflow for a typical GC-MS analysis of this compound residue is depicted below.

References

- 1. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 2. fsis.usda.gov [fsis.usda.gov]

- 3. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol biosynthesis from lanosterol: regulation and purification of rat hepatic sterol 14-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of sterol biosynthesis in animal cells by 14 alpha-hydroxymethyl sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dodemorph [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Dodemorph Acetate Stock Solutions for In Vitro Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate (CAS No. 31717-87-0) is a morpholine fungicide widely used in agriculture.[1] Its primary mechanism of action is the inhibition of sterol biosynthesis in fungi, making it an area of interest for broader antifungal research and potentially for investigating cellular processes involving lipid metabolism.[2] For researchers conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and essential data for the preparation, storage, and use of this compound stock solutions in various in vitro assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the proper preparation of stock solutions. Key data are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-cyclododecyl-2,6-dimethylmorpholine acetate | [3] |

| Molecular Formula | C₂₀H₃₉NO₃ | [1] |

| Molecular Weight | 341.5 g/mol | [1] |

| Appearance | Yellowish, oily liquid | |

| Water Solubility | Sparingly soluble | [1] |

| Organic Solvent Solubility | Moderately soluble in organic solvents | [1][4] |

| Stability | Stable under normal storage conditions | [2] |

Stock Solution Preparation

The limited aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution, which can then be diluted to the final desired concentration in aqueous-based cell culture media or assay buffers. Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose.

Recommended Solvents and Solubility

| Solvent | Anticipated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays. |

| Ethanol (EtOH) | Moderate to High | The parent compound, dodemorph, has a reported solubility of 50,000 mg/L in ethanol.[4] |

Note: It is crucial to determine the empirical solubility in the chosen solvent before preparing a high-concentration stock solution.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

-

This compound (solid or oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required mass of this compound:

-

Mass (mg) = 10 mmol/L * 0.001 L * 341.5 g/mol * 1000 mg/g = 3.415 mg

-

-

Weighing:

-

Tare a sterile vial on a calibrated analytical balance.

-

Carefully weigh 3.415 mg of this compound into the vial.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the vial containing the this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

-

-

Sterilization:

-

To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for this compound Stock Solution Preparation.

Application Notes for In Vitro Assays

General Considerations

-

Solvent Effects: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

-

Controls: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of the solvent used for the stock solution.

-

Working Concentrations: The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the appropriate concentration range for your study.

Potential Signaling Pathways of Interest

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis in fungi. In mammalian cells, the analogous pathway is cholesterol biosynthesis. Therefore, in vitro studies could investigate the off-target effects of this compound on this pathway.

Cholesterol Biosynthesis Pathway:

Caption: Potential Interaction with the Cholesterol Biosynthesis Pathway.

Given that many cellular processes are interconnected, it is also plausible that this compound could indirectly affect other signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is often investigated in toxicological and pharmacological studies.[5][6][7][8][9][10][11][12][13]

PI3K/Akt/mTOR Signaling Pathway:

References

- 1. Buy this compound | 31717-87-0 [smolecule.com]

- 2. This compound (Ref: BAS 238F) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Dodemorph [sitem.herts.ac.uk]